4-CHLORO-N~1~-(3-{[(4-CHLORO-2-NITROBENZOYL)AMINO]METHYL}-3,5,5-TRIMETHYLCYCLOHEXYL)-2-NITROBENZAMIDE
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Overview
Description
4-CHLORO-N~1~-(3-{[(4-CHLORO-2-NITROBENZOYL)AMINO]METHYL}-3,5,5-TRIMETHYLCYCLOHEXYL)-2-NITROBENZAMIDE is a complex organic compound characterized by the presence of multiple functional groups, including chloro, nitro, and amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N~1~-(3-{[(4-CHLORO-2-NITROBENZOYL)AMINO]METHYL}-3,5,5-TRIMETHYLCYCLOHEXYL)-2-NITROBENZAMIDE involves multiple steps, starting from readily available starting materials. The key steps include:
Nitration: Introduction of nitro groups into the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: Introduction of chloro groups using chlorine gas or other chlorinating agents.
Amidation: Formation of the amide bond through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N~1~-(3-{[(4-CHLORO-2-NITROBENZOYL)AMINO]METHYL}-3,5,5-TRIMETHYLCYCLOHEXYL)-2-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).
Substitution: Sodium hydroxide (NaOH), ammonia (NH₃).
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-CHLORO-N~1~-(3-{[(4-CHLORO-2-NITROBENZOYL)AMINO]METHYL}-3,5,5-TRIMETHYLCYCLOHEXYL)-2-NITROBENZAMIDE involves its interaction with specific molecular targets. The nitro and chloro groups may play a role in its reactivity and binding to biological molecules. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-nitrobenzoyl chloride
- 4-chloro-2-nitrobenzamide
- 3,5,5-trimethylcyclohexylamine
Uniqueness
4-CHLORO-N~1~-(3-{[(4-CHLORO-2-NITROBENZOYL)AMINO]METHYL}-3,5,5-TRIMETHYLCYCLOHEXYL)-2-NITROBENZAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C24H26Cl2N4O6 |
---|---|
Molecular Weight |
537.4g/mol |
IUPAC Name |
4-chloro-N-[[5-[(4-chloro-2-nitrobenzoyl)amino]-1,3,3-trimethylcyclohexyl]methyl]-2-nitrobenzamide |
InChI |
InChI=1S/C24H26Cl2N4O6/c1-23(2)10-16(28-22(32)18-7-5-15(26)9-20(18)30(35)36)11-24(3,12-23)13-27-21(31)17-6-4-14(25)8-19(17)29(33)34/h4-9,16H,10-13H2,1-3H3,(H,27,31)(H,28,32) |
InChI Key |
HSHUTCIVSWXNTR-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(C1)(C)CNC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])C |
Canonical SMILES |
CC1(CC(CC(C1)(C)CNC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])C |
Origin of Product |
United States |
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